Ethyl 3-aminoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

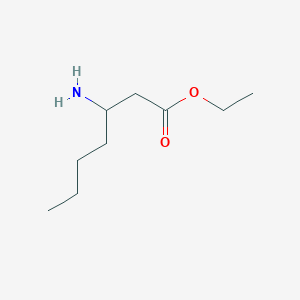

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h8H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGBZUJKBCAYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505656 | |

| Record name | Ethyl 3-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78221-22-4 | |

| Record name | Ethyl 3-aminoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of Ethyl 3-aminoheptanoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminoheptanoate is a β-amino ester, a class of organic compounds recognized for its significant utility as a versatile building block in synthetic chemistry. Its structure, which incorporates a primary amine and an ethyl ester separated by a three-carbon chain, provides two key points for chemical modification. This bifunctionality makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic scaffolds and peptidomimetics that are of high interest in medicinal chemistry and agrochemical development.[1][2] While not as extensively documented as some commodity chemicals, understanding the physicochemical properties, reactivity, and analytical profile of this compound is crucial for its effective application in research and development. This guide provides a comprehensive technical overview, including detailed analytical protocols and a plausible synthetic route, to support its use in the laboratory.

Section 1: Chemical Identity and Structure

Proper identification is the cornerstone of chemical research. The following identifiers and structural representations define this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 78221-22-4 | [3] |

| Molecular Formula | C₉H₁₉NO₂ | [3] |

| Molecular Weight | 173.25 g/mol | [3] |

| Canonical SMILES | CCCCC(CC(=O)OCC)N | [3] |

| InChI Key | JNGBZUJKBCAYEA-UHFFFAOYSA-N | [3] |

Structure:

Figure 1. 2D Chemical Structure of this compound.

Section 2: Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems, influencing factors like solubility, absorption, and distribution.[4] The data presented below for this compound are computationally predicted, as extensive experimental data is not available in public literature. These values provide useful estimates for experimental design.

| Property | Predicted Value | Source |

| XLogP3 | 1.3 | [3] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 7 | [3] |

| Exact Mass | 173.141578849 Da | [3] |

| Refractive Index | 1.439 | N/A |

| Density | 0.9±0.1 g/cm³ | N/A |

| pKa (most basic) | 9.98 ± 0.10 | N/A |

Note: Refractive Index, Density, and pKa are predicted using standard chemical modeling software and are provided for estimation purposes.

Section 3: Chemical Properties & Reactivity

The reactivity of this compound is governed by its two primary functional groups: the primary amine and the ethyl ester.

-

Amine Group: The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile and a weak base. It readily participates in reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, though this can lead to over-alkylation.

-

Iminium Ion Formation: Condensation with aldehydes or ketones, a key step in reductive amination.[5][6]

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[1]

-

-

Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution. Key reactions include:

-

Hydrolysis: Conversion to the corresponding β-amino carboxylic acid under acidic or basic conditions.

-

Transesterification: Exchange of the ethyl group for another alkyl group by reacting with an alcohol in the presence of an acid or base catalyst.

-

Amidation: Reaction with amines, typically at elevated temperatures, to form amides.

-

The spatial relationship of these groups also allows for the potential of intramolecular cyclization under specific conditions to form lactams.

Section 4: Synthesis and Purification

A practical and efficient method for synthesizing β-amino esters is the reductive amination of the corresponding β-keto ester.[5][6] This approach is highly versatile and avoids the challenges of direct alkylation of amines. The following protocol outlines a plausible synthesis for this compound from Ethyl 3-oxoheptanoate.

Diagram: Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

Causality: This one-pot protocol is designed for efficiency. An aldehyde or ketone first reacts with an amine to form an imine (or the more stable enamine tautomer), which exists in equilibrium with the starting materials. A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is chosen because it selectively reduces the protonated iminium ion much faster than it reduces the starting ketone, allowing the entire transformation to occur in a single reaction vessel.[6] A catalytic amount of acetic acid is used to protonate the carbonyl, accelerating imine formation.[7]

Materials:

-

Ethyl 3-oxoheptanoate

-

Ammonia (7 N solution in Methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial Acetic Acid

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-oxoheptanoate (1 equivalent). Dissolve it in anhydrous methanol (approx. 3-5 mL per mmol of ketoester).

-

Amine Addition: Add the ammonia solution (7 N in MeOH, 1.5 equivalents) to the flask, followed by glacial acetic acid (0.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 30-45 minutes to allow for the formation of the intermediate imine/enamine.

-

Reduction: In a separate flask, carefully dissolve sodium cyanoborohydride (1.2 equivalents) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 10-15 minutes.

-

Self-Validation: A mild effervescence (hydrogen gas evolution) may be observed. The reaction is typically exothermic; maintain the temperature below 30 °C with a water bath if necessary.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketoester is consumed.

-

Workup:

-

Carefully quench the reaction by the slow, dropwise addition of water until gas evolution ceases.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add saturated NaHCO₃ solution until the aqueous layer is basic (pH ~8-9).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the resulting oil by vacuum distillation to obtain pure this compound.

-

Section 5: Structural Elucidation and Analytical Protocols

Unequivocal structural confirmation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule.

Diagram: Analytical Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]

- 3. This compound | C9H19NO2 | CID 12648671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Structural Elucidation of Ethyl 3-Aminoheptanoate

Introduction

Ethyl 3-aminoheptanoate is a β-amino ester, a class of compounds of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] As precursors and intermediates, their structural integrity is paramount for the desired reactivity and biological activity in downstream applications, such as in the synthesis of polymers for gene delivery or as components in prodrugs.[2][3] The presence of a chiral center at the C3 position also introduces the complexity of stereoisomerism, making rigorous analytical characterization essential, particularly in pharmaceutical development where enantiomers can exhibit different pharmacological effects.[4]

This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships behind the analytical observations. We will explore the core spectroscopic and chromatographic techniques required for an unambiguous confirmation of its molecular structure, assessment of its purity, and resolution of its enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, allowing for a complete mapping of the molecular skeleton.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum reveals not only the different types of protons in a molecule but also their proximity to one another through spin-spin coupling. For this compound, we anticipate distinct signals for the ethyl ester group, the aliphatic chain, and the protons near the influential amino group. The integration of these signals confirms the number of protons in each environment.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shift (δ = 0.00 ppm).[5]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[6] Standard acquisition parameters include a 30-degree pulse and a sufficient relaxation delay to ensure accurate integration.

-

Data Processing: Apply Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

Data Interpretation and Causality:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~4.12 | Quartet (q) | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent electronegative oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~3.10 | Multiplet (m) | 1H | -CH (NH₂) | The proton on the carbon bearing the amino group (the chiral center) is deshielded by the electronegative nitrogen. Its signal will be a complex multiplet due to coupling with adjacent methylene protons. |

| ~2.40 | Multiplet (m) | 2H | -CH₂ C(=O)O- | These methylene protons are alpha to the carbonyl group, which withdraws electron density, causing a downfield shift. |

| ~1.65 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and chemical exchange. |

| ~1.45 | Multiplet (m) | 2H | -CH(CH₂ )CH₂CH₂CH₃ | Protons on the aliphatic chain, adjacent to the chiral center. |

| ~1.30 | Multiplet (m) | 4H | -CH₂(CH₂)₂CH₃ | Standard aliphatic protons, appearing in the typical upfield region. |

| ~1.25 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons. |

| ~0.90 | Triplet (t) | 3H | -CH₂CH₃ | The terminal methyl group of the heptanoate chain, appearing as a triplet due to coupling with the adjacent methylene group. |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃.

¹³C NMR Spectroscopy

Expertise & Experience: Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (like O and N) and those in carbonyl groups appearing significantly downfield.

Experimental Protocol: The sample prepared for ¹H NMR can be used directly. The ¹³C spectrum is acquired with broadband proton decoupling to produce a spectrum with single lines for each unique carbon atom, simplifying interpretation and improving the signal-to-noise ratio.[5]

Data Interpretation and Causality:

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Chemical Shift |

| ~172.5 | C =O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield. |

| ~60.5 | -OC H₂CH₃ | The carbon of the ethyl ester attached to oxygen is shifted downfield due to the oxygen's electronegativity. |

| ~51.0 | -C H(NH₂) | The carbon atom bonded to the nitrogen of the amino group is deshielded. |

| ~41.5 | -C H₂C(=O)O- | The carbon alpha to the ester carbonyl group. |

| ~36.5 | -CH(C H₂)CH₂CH₂CH₃ | Aliphatic carbon adjacent to the chiral center. |

| ~29.0 | -CH₂C H₂CH₂CH₃ | Aliphatic methylene carbon. |

| ~22.5 | -CH₂CH₂C H₂CH₃ | Aliphatic methylene carbon. |

| ~14.2 | -OCH₂C H₃ | The terminal methyl carbon of the ethyl ester group. |

| ~14.0 | -CH₂C H₃ | The terminal methyl carbon of the heptanoate chain. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Expertise & Experience: For this compound, Electron Ionization (EI) would generate a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) confirms the molecular weight. The fragmentation pattern is predictable, with characteristic cleavages occurring at the weakest bonds and leading to the formation of stable carbocations. Key fragmentation points are expected alpha to the amine (α-cleavage) and adjacent to the ester functional group.[7]

Experimental Protocol:

-

Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC-MS) system, which ensures the analysis of a pure compound.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Data Interpretation and Causality:

-

Molecular Ion (M⁺˙): The molecular formula is C₉H₁₉NO₂. The expected molecular weight is 173.25 g/mol .[8] The mass spectrum should show a molecular ion peak at m/z = 173. The odd molecular weight is consistent with the presence of a single nitrogen atom, according to the Nitrogen Rule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can provide an exact mass measurement (e.g., 173.1416 for [M+H]⁺), which can be used to confirm the elemental composition C₉H₁₉NO₂.[8]

-

Key Fragmentation Patterns: The fragmentation of the molecular ion provides structural clues. Common fragments for β-amino esters include:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for amines. This would result in the loss of a butyl radical (•C₄H₉) to form a stable iminium ion at m/z = 102.

-

Ester Fragmentation: Cleavage adjacent to the ester carbonyl can lead to the loss of the ethoxy group (•OCH₂CH₃), resulting in an acylium ion at m/z = 128.[7] Another common pathway is the loss of ethyl formate via McLafferty rearrangement if sterically feasible, though α-cleavage is often more prominent.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Expertise & Experience: The IR spectrum of this compound will be characterized by the distinct absorption bands of the amine (N-H), the ester (C=O and C-O), and the alkyl (C-H) groups. The absence of other characteristic bands (like a broad O-H stretch for a carboxylic acid) further confirms the structure.[9]

Experimental Protocol:

-

Sample Preparation: As the compound is likely a liquid, a neat spectrum is easily obtained. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[5]

-

Background Scan: A background spectrum of the empty salt plates is recorded.

-

Sample Scan: The sample is placed in the spectrometer, and the IR spectrum is acquired, typically over a range of 4000-400 cm⁻¹. The background is automatically subtracted by the instrument's software.

Data Interpretation and Causality:

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Intensity |

| 3380 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 2960 - 2850 | C-H Stretch | Alkyl (sp³ C-H) | Strong |

| 1735 | C=O Stretch | Ester (-C(=O)O-) | Strong, Sharp |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1250 - 1150 | C-O Stretch | Ester (-C-O-) | Strong |

Table 3: Characteristic IR Absorption Bands for this compound. [10][11]

Chromatographic Analysis: Purity Assessment and Chiral Separation

Before concluding structural elucidation, it is crucial to ensure the sample's purity. Furthermore, due to the chiral center at C3, separating and analyzing the enantiomers is a critical step, especially for pharmaceutical applications.[12]

Expertise & Experience: Gas Chromatography (GC) is well-suited for assessing the purity of volatile compounds like this compound.[13] For separating the enantiomers, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the method of choice.[14][15] Polysaccharide-based CSPs are often effective for separating chiral amines and their derivatives.[4]

Purity Assessment by Gas Chromatography (GC)

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[16]

-

Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane).

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 250 °C) to ensure elution of all components.

-

-

Analysis: A single, sharp peak in the resulting chromatogram indicates a high degree of purity. The peak's area percentage can be used for quantification.

Chiral Separation by HPLC/SFC

Experimental Protocol:

-

Instrumentation: An HPLC or SFC system with a UV or MS detector.

-

Column: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak series).

-

Mobile Phase Development (HPLC): Start with a mobile phase like hexane/isopropanol or hexane/ethanol. Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) are often used to improve peak shape for amines.[14]

-

Mobile Phase Development (SFC): Use supercritical CO₂ with a co-solvent like methanol. Additives are also commonly employed to achieve separation.[14]

-

Analysis: An optimized method should show two baseline-resolved peaks corresponding to the two enantiomers of this compound.

Caption: Workflow for chromatographic purity and chiral analysis.

Conclusion: A Synthesis of Analytical Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of complementary data from multiple analytical methods.

-

NMR spectroscopy definitively establishes the carbon-hydrogen framework and the connectivity of the atoms.

-

Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.

-

Infrared spectroscopy rapidly verifies the presence of the key amine and ester functional groups.

-

Chromatography validates the purity of the analyzed sample and provides the means to resolve and quantify its stereoisomers.

Together, these self-validating systems provide an unambiguous and robust confirmation of the molecule's identity, a critical requirement for its application in research and development.

Caption: Overall workflow for the structural elucidation of this compound.

References

- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. BenchChem.

- Amino esters - Wikipedia. Wikipedia.

-

Collum, D. B., et al. (2004). Characterization of β-Amino Ester Enolates as Hexamers via 6Li NMR Spectroscopy. Journal of the American Chemical Society, 126(19), 5938-9. Available at: [Link]

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International - Chromatography Online.

- Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society.

-

Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

- Characterization of β-Amino Ester Enolates as Hexamers via 6 Li NMR Spectroscopy. (2016). Journal of the American Chemical Society.

-

Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. National Institutes of Health (NIH). Available at: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Available at: [Link]

-

Chiral analysis - Wikipedia. Wikipedia. Available at: [Link]

-

IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in... ResearchGate. Available at: [Link]

-

Ethyl Heptanoate at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

This compound. PubChem, National Institutes of Health (NIH). Available at: [Link]

- Spectroscopic Profile of Ethyl 3-Oxoheptanoate: A Technical Guide. BenchChem.

-

Iqbal, J., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Reactions of Amino Acids: Esterification. (2024). Pearson+. Available at: [Link]

-

Todd, Z. R., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life (Basel). Available at: [Link]

- Confirming the Structure of Ethyl 3-oxoheptanoate: A Comparative Guide to Analytical Methods. BenchChem.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Selective Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Ethyl (Z)-R-3-(amino)-2-enoate; R being H, Me, Ph, and CH2Ph. ResearchGate. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules. Available at: [Link]

-

Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. (1993). Journal of Chromatography. Available at: [Link]

- Purity assessment of Ethyl 3-oxoheptanoate using different analytical techniques. BenchChem.

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. Available at: [Link]

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. (2014). Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Ethyl 3-methylheptanoate. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Infrared spectrum of ethyl methanoate. Doc Brown's Chemistry. Available at: [Link]

-

Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. (2010). Asian Journal of Chemistry. Available at: [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). Molecules. Available at: [Link]

-

Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Available at: [Link]

-

Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry. (1994). Journal of Chromatography A. Available at: [Link]

-

Amino acid analysis by high-performance liquid chromatography after derivatization with diethyl ethoxymethylenemalonate. (1992). Journal of Chromatography. Available at: [Link]

-

Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. (2025). Studies in Conservation. Available at: [Link]

-

Gas Chromatography of Environmentally Active Aromatic Amines in Industrial Dyes Effluents and Human Blood Serum. (2015). Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

-

Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). Critical Reviews in Analytical Chemistry. Available at: [Link]

Sources

- 1. Amino esters - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C9H19NO2 | CID 12648671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Chiral analysis - Wikipedia [en.wikipedia.org]

- 13. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijcrt.org [ijcrt.org]

- 16. benchchem.com [benchchem.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to Ethyl 3-Aminoheptanoate (CAS 78221-22-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 78221-22-4), a beta-amino acid ester. While experimental data for this specific molecule is limited in publicly available literature, this document leverages data from structurally related analogs and established chemical principles to offer a detailed exploration of its physicochemical properties, analytical characterization, potential synthetic routes, and prospective biological significance. This guide is intended for researchers, scientists, and drug development professionals, providing foundational knowledge and practical methodologies for working with this and similar compounds.

Introduction: The Significance of β-Amino Acid Esters

β-amino acids and their derivatives are of significant interest in medicinal chemistry and drug development.[1] Unlike their alpha-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids possess a more flexible backbone. This structural distinction imparts unique conformational properties and, critically, resistance to proteolytic degradation. Consequently, peptides and other molecules incorporating β-amino acids often exhibit enhanced metabolic stability and prolonged biological activity.[1]

This compound belongs to this promising class of molecules. As an ester, it may also function as a prodrug, potentially improving the bioavailability of a parent β-amino acid.[2] This guide will delve into the technical aspects of this compound, providing a framework for its synthesis and characterization.

Physicochemical Properties of this compound

While experimental data is scarce, computational models provide valuable insights into the physicochemical properties of this compound.[3]

| Property | Value (Computed) | Source |

| Molecular Formula | C9H19NO2 | PubChem[3] |

| Molecular Weight | 173.25 g/mol | PubChem[3] |

| XLogP3 | 1.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 7 | PubChem[3] |

| Exact Mass | 173.141578849 Da | PubChem[3] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[3] |

Analytical Characterization

The structural elucidation of a novel or sparsely studied compound like this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds and functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. Predicted chemical shifts for this compound in CDCl₃ are presented below.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.15 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~ 3.30 | Multiplet (m) | 1H | -CH (NH₂)CH₂- |

| ~ 2.40 | Multiplet (m) | 2H | -CH(CH₂ )C(=O)- |

| ~ 1.40 - 1.60 | Multiplet (m) | 2H | -CH₂ CH₂CH₂CH₃ |

| ~ 1.25 - 1.40 | Multiplet (m) | 4H | -CH₂CH₂CH₂ CH₃ |

| ~ 1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~ 0.90 | Triplet (t) | 3H | -CH₂CH₂CH₂CH₃ |

| (broad) | Singlet (s) | 2H | -NH₂ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 172 | C =O (Ester) |

| ~ 60 | -OC H₂CH₃ |

| ~ 50 | -C H(NH₂)CH₂- |

| ~ 40 | -CH(C H₂)C(=O)- |

| ~ 35 | -C H₂CH₂CH₂CH₃ |

| ~ 29 | -CH₂C H₂CH₂CH₃ |

| ~ 22 | -CH₂CH₂C H₂CH₃ |

| ~ 14 | -OCH₂C H₃ |

| ~ 14 | -CH₂CH₂CH₂C H₃ |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample (10-20 mg)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Insert the tube into the spectrometer.

-

Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H spectrum using a standard pulse program.

-

Acquire the ¹³C spectrum, typically with proton decoupling.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H spectrum and assign the peaks in both spectra to the corresponding nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch (amine) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1600 | Medium | N-H bend (amine) |

| ~ 1200 - 1100 | Strong | C-O stretch (ester) |

Experimental Protocol: IR Spectroscopy

Objective: To identify the functional groups in this compound.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

Procedure:

-

Ensure the salt plates are clean and dry.

-

Place a small drop of the liquid sample on one salt plate.

-

Carefully place the second salt plate on top to create a thin film.

-

Place the plates in the spectrometer's sample holder.

-

Acquire a background spectrum.

-

Acquire the sample spectrum.

-

The instrument software will generate the final spectrum, which should be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 173 | [M]⁺ (Molecular ion) |

| 128 | [M - OCH₂CH₃]⁺ |

| 100 | [M - COOCH₂CH₃]⁺ |

| 86 | [CH(NH₂)CH₂COOCH₂CH₃]⁺ fragment |

| 74 | McLafferty rearrangement fragment |

Experimental Protocol: Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument

Procedure:

-

Prepare a dilute solution of the sample in the chosen solvent.

-

Inject the solution into the GC-MS system. The GC will separate the sample from any volatile impurities.

-

The separated compound will enter the mass spectrometer, where it will be ionized (e.g., by electron impact).

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio.

-

The detector will record the abundance of each ion, generating a mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Synthesis of this compound

A common method for the synthesis of β-amino esters is the aza-Michael addition of an amine to an α,β-unsaturated ester. A plausible synthetic route for this compound would involve the reaction of ammonia with ethyl hept-2-enoate.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via aza-Michael addition.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Ethyl hept-2-enoate

-

Ammonia solution (e.g., 7N in methanol or ethanol)

-

Reaction vessel with a stirrer

-

Solvent for workup (e.g., ethyl acetate)

-

Aqueous solutions for washing (e.g., saturated sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification system (e.g., column chromatography or distillation apparatus)

Procedure:

-

In a suitable reaction vessel, dissolve ethyl hept-2-enoate in an excess of the ammonia solution in ethanol.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of β-amino acids and their derivatives are known to have diverse pharmacological effects, including hypoglycemic, antifungal, and insecticidal properties.[1] They are also key components in the synthesis of various pharmaceuticals.[1]

Many biologically active small molecules exert their effects by modulating cellular signaling pathways. For instance, some small molecule drugs act as inhibitors or activators of key enzymes like kinases or G-protein coupled receptors (GPCRs).

Generalized Signaling Pathway

Sources

Spectroscopic Data of Ethyl 3-Aminoheptanoate: A Technical Guide for Researchers

Introduction

Ethyl 3-aminoheptanoate is a β-amino ester of significant interest in synthetic organic chemistry and drug development. As a versatile building block, its structural confirmation and purity assessment are paramount for its successful application in complex molecular syntheses. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means to elucidate its molecular structure and identify functional groups.

This technical guide offers an in-depth analysis of the predicted spectroscopic data for this compound. The information presented herein is synthesized from established principles of spectroscopy and data from analogous compounds, providing a robust framework for the characterization of this molecule. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling confident identification and utilization of this compound in their work.

Molecular Structure and Spectroscopic Analysis Workflow

The structural features of this compound, including the primary amine, the ester functional group, and the aliphatic chain, each give rise to characteristic signals in their respective spectroscopic analyses. A systematic approach to acquiring and interpreting this data is crucial for unambiguous structural confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of each hydrogen atom in the molecule, as well as their connectivity. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.12 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~ 3.30 | Multiplet (m) | 1H | -CH (NH₂)CH₂- |

| ~ 2.40 | Multiplet (m) | 2H | -CH₂CH₂ C(=O)O- |

| ~ 1.60 | Broad Singlet | 2H | -NH₂ |

| ~ 1.45 | Multiplet (m) | 2H | -CH(NH₂)CH₂ CH₂- |

| ~ 1.25-1.35 | Multiplet (m) | 4H | -CH₂CH₂CH₂ CH₃ |

| ~ 1.25 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~ 0.90 | Triplet (t) | 3H | -CH₂CH₂CH₂CH₃ |

Interpretation:

-

Ethyl Ester Group: The quartet at approximately 4.12 ppm is characteristic of the methylene protons (-OCH₂ CH₃) adjacent to the ester oxygen, split by the neighboring methyl protons. The corresponding methyl protons (-OCH₂CH₃ ) appear as a triplet around 1.25 ppm.

-

Aliphatic Chain: The terminal methyl group of the heptanoate chain (-CH₂CH₂CH₂CH₃ ) is expected to resonate as a triplet at approximately 0.90 ppm. The methylene groups within the chain will appear as complex multiplets in the 1.25-1.35 ppm region.

-

Chiral Center and Adjacent Methylene: The proton on the chiral carbon (-CH (NH₂)-) is anticipated to be a multiplet around 3.30 ppm due to coupling with the adjacent methylene protons. The methylene protons alpha to the carbonyl group (-CH₂ C(=O)O-) are expected around 2.40 ppm.

-

Amine Protons: The two protons of the primary amine (-NH₂ ) will likely appear as a broad singlet around 1.60 ppm. The chemical shift of these protons can be variable and is influenced by solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ will show a distinct peak for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.5 | C =O (Ester) |

| ~ 60.5 | -OC H₂CH₃ |

| ~ 51.0 | -C H(NH₂) - |

| ~ 41.0 | -C H₂C(=O)O- |

| ~ 36.5 | -CH(NH₂) C H₂CH₂- |

| ~ 29.0 | -CH₂C H₂CH₂CH₃ |

| ~ 22.5 | -CH₂CH₂C H₂CH₃ |

| ~ 14.2 | -OCH₂C H₃ |

| ~ 14.0 | -CH₂CH₂CH₂C H₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon (C =O) is the most downfield signal, expected around 172.5 ppm.[1]

-

Oxygenated Carbons: The carbon of the ethoxy group bonded to the oxygen (-OC H₂CH₃) will appear around 60.5 ppm.[1]

-

Carbon Bearing the Amino Group: The chiral carbon attached to the nitrogen (-C H(NH₂)-) is predicted to be around 51.0 ppm.[1]

-

Aliphatic Carbons: The remaining methylene and methyl carbons of the aliphatic chain and the ethyl group will resonate in the upfield region (14.0 - 41.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3380 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 2960 - 2850 | C-H stretch | Aliphatic |

| ~ 1735 | C=O stretch | Ester |

| ~ 1600 | N-H bend (scissoring) | Primary Amine |

| 1250 - 1150 | C-O stretch | Ester |

| ~ 1100 | C-N stretch | Aliphatic Amine |

Interpretation:

-

N-H Vibrations: The presence of a primary amine will be indicated by two medium intensity bands in the 3380-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3][4] A bending vibration for the N-H bond is also expected around 1600 cm⁻¹.[2]

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.[2][5]

-

C-H Stretch: Multiple bands in the 2960-2850 cm⁻¹ region will be present due to the C-H stretching vibrations of the aliphatic chain.

-

C-O and C-N Stretches: The C-O stretching vibration of the ester will appear as a strong band in the 1250-1150 cm⁻¹ region.[5] The C-N stretch is expected to be a weaker band around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₉H₁₉NO₂), the molecular weight is 173.25 g/mol .[6]

Predicted Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 173, corresponding to the intact molecule with one electron removed, may be observed. Due to the presence of a nitrogen atom, this will be an odd-numbered mass, consistent with the Nitrogen Rule.[7]

-

Loss of the Ethoxy Group (-OCH₂CH₃): A common fragmentation for esters is the loss of the alkoxy group. This would result in a fragment at m/z = 128 (M - 45).

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.[7] This could lead to a fragment at m/z = 86, corresponding to [CH(NH₂)CH₂CH₂CH₂CH₃]⁺.

-

Cleavage adjacent to the Carbonyl Group: Fragmentation can also occur at the C-C bond alpha to the carbonyl group, which could lead to various smaller fragments.

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and invert several times to ensure a homogenous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with 16-32 scans.

-

For ¹³C NMR, acquire the spectrum with proton decoupling, typically requiring a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrument Setup and Data Acquisition:

-

Perform a background scan with the empty salt plates in the beam path.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and complementary dataset for the unambiguous structural elucidation of this compound. By carefully analyzing the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns outlined in this guide, researchers can confidently verify the identity and purity of their synthesized or acquired material. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This foundational spectroscopic knowledge is critical for advancing research and development in fields that utilize β-amino esters as key synthetic intermediates.

References

-

CDN. Infrared Spectroscopy . [Link]

-

Scribd. IR Spectrum Frequency Table . [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications . [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns . [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra . [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl methanoate . [Link]

-

PubChem. This compound . [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. scribd.com [scribd.com]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound | C9H19NO2 | CID 12648671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

"novel synthetic routes to Ethyl 3-aminoheptanoate"

An In-Depth Technical Guide to Novel Synthetic Routes for Ethyl 3-aminoheptanoate

Abstract

This compound is a valuable β-amino ester, a structural motif of significant interest in medicinal chemistry and drug development due to its role as a precursor to β-peptides, bioactive molecules, and various pharmaceutical agents.[1][2][3] The development of efficient, scalable, and stereocontrolled synthetic routes to this compound is a critical objective for chemical researchers. This technical guide provides a comprehensive analysis of established and novel synthetic strategies for this compound, moving beyond simple procedural outlines to delve into the mechanistic rationale and practical considerations that guide modern synthetic chemistry. We will explore key methodologies including direct reductive amination, classical rearrangement reactions, and modern asymmetric approaches, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals several logical bond disconnections, each suggesting a distinct forward-synthetic strategy. The primary disconnections are the C-N bond and the Cα-Cβ bond, leading to three principal synthetic paradigms: formation of the C-N bond via a carbonyl precursor, construction of the carbon skeleton with a pre-installed nitrogen functionality, and rearrangement reactions that form the amine from a carboxylic acid derivative.

Caption: Retrosynthetic analysis of this compound.

The Reductive Amination Pathway: A Direct and Efficient Route

The most direct and widely adopted strategy for synthesizing β-amino esters is the reductive amination of the corresponding β-keto ester.[4][5][6] This two-stage approach first involves the synthesis of Ethyl 3-oxoheptanoate, followed by its conversion to the target amine.

Synthesis of the β-Keto Ester Precursor: Ethyl 3-oxoheptanoate

The synthesis of Ethyl 3-oxoheptanoate, a valuable intermediate in itself for the flavor and fragrance industry, is a critical first step.[7][8] While the traditional crossed Claisen condensation is a classic method, it often suffers from low selectivity and difficult purifications.[9][10] A more modern and efficient route involves the acylation of Meldrum's acid followed by alcoholysis, which offers higher yields and milder reaction conditions.[9]

| Parameter | Route 1: Crossed Claisen Condensation | Route 2: Acyl Meldrum's Acid Synthesis |

| Starting Materials | Ethyl pentanoate, Ethyl acetate | Pentanoyl chloride, Meldrum's acid, Ethanol |

| Key Reagents | Strong base (e.g., Sodium ethoxide) | Pyridine, Ethanol |

| Reaction Steps | 1 | 2 (Acylation and Alcoholysis) |

| Selectivity | Low (potential for four products) | High |

| Typical Yield | Low to moderate | High (>80%)[9] |

| Reaction Conditions | Anhydrous, strong base required | Milder conditions[9] |

| Scalability | Challenging due to selectivity | Readily scalable |

Experimental Protocol: Acyl Meldrum's Acid Route to Ethyl 3-oxoheptanoate

Rationale: This protocol is chosen for its high selectivity and yield. The use of Meldrum's acid allows for a controlled acylation, avoiding the self-condensation side products common in Claisen reactions.[9]

Step A: Acylation of Meldrum's Acid

-

In a 500 mL round-bottom flask under an inert nitrogen atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath and add anhydrous pyridine (1.1 eq).

-

Add a solution of pentanoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture over 1 hour.

-

Stir the mixture for 1 hour at 0°C and then for an additional 2 hours at room temperature. Monitor reaction completion by TLC.

-

Work-up: Dilute the reaction mixture with DCM and pour it into cold 1M hydrochloric acid. Separate the organic phase, wash sequentially with dilute HCl and brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield solid 5-pentanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which can be used directly in the next step.[9]

Step B: Alcoholysis to Ethyl 3-oxoheptanoate

-

Suspend the crude product from Step A in absolute ethanol.

-

Heat the mixture to reflux for 4-6 hours until the solid has completely dissolved and TLC indicates the formation of the product.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Purification: The resulting crude oil can be purified by vacuum distillation (110 - 112 °C at 15 mmHg) to yield pure Ethyl 3-oxoheptanoate.[7]

One-Pot Reductive Amination

With the β-keto ester in hand, the final step is the introduction of the amine functionality. A one-pot reductive amination is highly efficient, proceeding via an intermediate imine or enamine which is reduced in situ.

Rationale: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this one-pot transformation.[6][11] Its reduced reactivity compared to sodium borohydride (NaBH₄) is key; it selectively reduces the protonated iminium ion intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol byproduct. The reaction is typically run under weakly acidic conditions (pH ~5-6) to facilitate imine formation without passivating the amine nucleophile.[11]

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: Reductive Amination

-

In a round-bottom flask, dissolve Ethyl 3-oxoheptanoate (1.0 eq) in methanol.

-

Add ammonium acetate (5-10 eq) to the solution. This serves as the ammonia source and buffers the reaction.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine/enamine intermediate.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by GC or TLC for the disappearance of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of 1M HCl at 0°C until gas evolution ceases. Basify the solution to pH > 10 with aqueous NaOH.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be purified by silica gel column chromatography or vacuum distillation.

Rearrangement-Based Strategies

Classical name reactions that involve rearrangement to form a C-N bond provide alternative, albeit often longer, routes. The Hofmann, Curtius, and Schmidt rearrangements all convert carboxylic acid derivatives into primary amines with the loss of one carbon atom (as CO₂).[12][13][14]

The Curtius Rearrangement

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by a nucleophile.[15][16][17] When trapped with an alcohol (e.g., ethanol), it forms a carbamate, which can be hydrolyzed to the desired amine.

Rationale: This method's primary advantage is the mild conditions under which the rearrangement can occur and the stability of the acyl azide intermediate compared to the N-bromoamide in the Hofmann rearrangement. The mechanism is believed to be a concerted process, avoiding a discrete nitrene intermediate, which preserves the stereochemistry of the migrating group.[16][18]

Caption: Synthetic pathway via the Curtius Rearrangement.

Experimental Protocol: Key Curtius Rearrangement Step

This protocol assumes the synthesis of the precursor, ethyl 3-(azidocarbonyl)heptanoate, from the corresponding diacid monoester.

-

Dissolve the acyl azide (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser.

-

Heat the solution to reflux (approx. 110°C) and monitor the reaction for the evolution of nitrogen gas. The reaction is typically complete within 1-3 hours.

-

Cool the reaction mixture to room temperature. The resulting solution contains the isocyanate intermediate.

-

Add absolute ethanol (5.0 eq) and a catalytic amount of a Lewis acid (optional, to accelerate trapping).

-

Stir the mixture at room temperature overnight to form the corresponding ethyl carbamate.

-

The carbamate can then be isolated and subjected to acidic hydrolysis to yield the final amine product.

Hofmann and Schmidt Rearrangements

-

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon using bromine and a strong base.[19][20][21] It proceeds through an N-bromoamide and an isocyanate intermediate, similar to the Curtius.[12] For this synthesis, one would start with ethyl 3-carbamoylheptanoate.

-

Schmidt Reaction: This reaction involves treating a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions to yield an amine, again via an isocyanate.[14][22][23] It offers a more direct route from a carboxylic acid than the Curtius or Hofmann but uses highly toxic and explosive hydrazoic acid, making it less favorable for large-scale synthesis.

Asymmetric Synthesis of this compound

For pharmaceutical applications, enantiopure compounds are often required. Asymmetric synthesis of β-amino acids and their esters is a field of intense research, with catalytic asymmetric hydrogenation being a prominent strategy.[24][25]

Rationale: This approach involves the condensation of Ethyl 3-oxoheptanoate with a suitable amine to form an enamine, followed by hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexed with a chiral phosphine ligand like BINAP). The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the C=C double bond, resulting in one enantiomer of the product in high excess.

Experimental Workflow: Asymmetric Hydrogenation

-

Enamine Formation: React Ethyl 3-oxoheptanoate with ammonia or a primary amine (which can be later removed) in the presence of a dehydrating agent to form the corresponding enamine.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the enamine in a suitable solvent (e.g., methanol, trifluoroethanol). Add a chiral catalyst, such as a Ru-BINAP complex.

-

Pressurize the reactor with hydrogen gas (H₂) and stir at a specified temperature until the reaction is complete.

-

Work-up and Purification: After depressurization, the catalyst is removed, and the product is isolated and purified. The enantiomeric excess (ee) is determined using chiral HPLC or GC.

Conclusion and Future Outlook

This guide has detailed several viable synthetic routes to this compound, each with distinct advantages and challenges.

-

For scalability and efficiency in a research or process setting, the reductive amination of Ethyl 3-oxoheptanoate (prepared via the Acyl Meldrum's acid method) stands out as the most practical and high-yielding approach.

-

Rearrangement reactions , particularly the Curtius rearrangement , offer valuable alternatives, especially when a carboxylic acid derivative is a more accessible starting material. They serve as powerful tools in a synthetic chemist's arsenal, despite potentially longer sequences.

-

For applications in drug discovery and development , where stereochemistry is paramount, asymmetric catalytic methods are indispensable. Asymmetric hydrogenation of an enamine precursor represents a state-of-the-art strategy for accessing enantiomerically pure this compound.

Future innovations will likely focus on biocatalytic methods, such as the use of engineered amine dehydrogenases or transaminases, which promise unparalleled stereoselectivity and environmentally benign reaction conditions.[26][27] The continued development of novel synthetic methodologies will further enable the exploration of β-amino esters and their derivatives in the next generation of therapeutics.

References

- A Comparative Guide to the Synthesis of Ethyl 3-oxoheptanoate: A Validation of a Novel Synthetic Route. (2025). Benchchem.

- Synthesis of STEP A: Ethyl 3-oxo-heptano

- Application Notes and Protocols: Ethyl 3-oxoheptanoate in Flavor and Fragrance Synthesis. (2025). Benchchem.

- Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. (2025). PMC - NIH.

- Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-oxoheptano

- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)

- Selected methods for the asymmetric synthesis of chiral γ‐amino esters... (2024).

- Recent advances in the catalytic asymmetric synthesis of beta-amino acids. (2010).

- Hofmann rearrangement. Wikipedia.

- HOFMANN REARRANGEMENT. PHARMD GURU.

- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews (RSC Publishing).

- The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry.

- Schmidt Reaction. (2023). Chemistry LibreTexts.

- Hoffmann Rearrangement. Chemist Wizards.

- Curtius rearrangement. Wikipedia.

- Curtius Rearrangement. Chemistry Steps.

- Ethyl 3-oxoheptano

- Hofmann Rearrangement. Chemistry Steps.

- Curtius Rearrangement. Organic Chemistry Portal.

- Reductive amin

- Schmidt reaction. Wikipedia.

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N

- Reductive Amination | Synthesis of Amines. (2025). YouTube.

- Synthesis of Amines. (2022). Chemistry LibreTexts.

- This compound | C9H19NO2 | CID 12648671. PubChem - NIH.

- 3-Aminoheptanoic acid. ChemScene.

- Organocatalytic asymmetric synthesis of β(3)

- A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. Benchchem.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Schmidt Reaction for Carboxylic Acids. BYJU'S.

- 3-Aminoheptanoic acid | C7H15NO2 | CID 3709202. PubChem - NIH.

- Novel route to bio-based β-amino acid esters via direct catalytic...

Sources

- 1. chemscene.com [chemscene.com]

- 2. Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Aminoheptanoic acid | C7H15NO2 | CID 3709202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. pharmdguru.com [pharmdguru.com]

- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 17. Curtius Rearrangement [organic-chemistry.org]

- 18. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 20. chemistwizards.com [chemistwizards.com]

- 21. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

"chiral synthesis of Ethyl 3-aminoheptanoate"

An In-depth Technical Guide to the Chiral Synthesis of Ethyl 3-aminoheptanoate

Abstract

Optically pure β-amino acids and their ester derivatives are pivotal building blocks in modern pharmaceutical development, notably for the synthesis of β-peptides and various bioactive molecules that exhibit enhanced enzymatic stability.[1] this compound, a non-proteinogenic β-amino ester, presents a valuable chiral scaffold. Its synthesis in an enantiomerically pure form is a significant challenge that showcases the sophistication of modern asymmetric synthesis. This guide provides an in-depth analysis of the primary strategies for achieving this goal: asymmetric catalytic hydrogenation, enzymatic resolution, and chiral auxiliary-mediated synthesis. Each methodology is examined from a mechanistic standpoint, providing field-proven insights into experimental design and detailed, actionable protocols for researchers and drug development professionals.

Introduction: The Strategic Importance of Chiral β-Amino Esters

The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry. β-amino acids, such as the parent acid of this compound, are of particular interest because peptides incorporating them can adopt unique, stable secondary structures (e.g., helices and sheets) and demonstrate increased resistance to proteolytic degradation compared to their α-amino acid counterparts.[1] This makes them highly desirable for designing novel therapeutics. The challenge lies in controlling the stereochemistry at the C3 position, and the selection of a synthetic strategy depends on factors such as desired enantiopurity, scalability, cost, and available resources. This document explores the three preeminent pathways to address this synthetic challenge.

subgraph "cluster_approaches" { label="Core Synthetic Strategies"; style="rounded"; bgcolor="#F1F3F4"; "Prochiral_Precursor" [label="Prochiral Precursor\n(e.g., Enamine)", fillcolor="#FFFFFF"]; "Racemic_Mixture" [label="Racemic Ethyl\n3-aminoheptanoate", fillcolor="#FFFFFF"]; "Achiral_Substrate" [label="Achiral Substrate\n(e.g., α,β-unsaturated ester)", fillcolor="#FFFFFF"]; }

subgraph "cluster_methods" { label="Methodologies"; style="rounded"; bgcolor="#F1F3F4"; "Hydrogenation" [label="Asymmetric\nHydrogenation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enzymatic" [label="Enzymatic Kinetic\nResolution (EKR)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Auxiliary" [label="Chiral Auxiliary\nMediated Synthesis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

"Target" [label="Enantiopure (R)- or (S)-\nthis compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Prochiral_Precursor" -> "Hydrogenation"; "Racemic_Mixture" -> "Enzymatic"; "Achiral_Substrate" -> "Auxiliary"; "Hydrogenation" -> "Target"; "Enzymatic" -> "Target"; "Auxiliary" -> "Target"; }

Diagram 1: Overview of primary synthetic routes to chiral this compound.Strategy I: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most direct and atom-economical methods for creating chiral centers. This approach typically involves the hydrogenation of a prochiral β-enamino ester or a β-(acylamino)acrylate using a chiral transition metal catalyst, most commonly based on rhodium or ruthenium.[2][3]

Mechanistic Rationale and Causality

The efficacy of this method hinges on the design of the chiral phosphine ligand coordinated to the rhodium center. Ligands such as TangPhos, DuPhos, and BICP create a specific chiral environment around the metal.[1][2][3] The β-enamino ester substrate coordinates to the rhodium catalyst, and the steric and electronic properties of the chiral ligand dictate the facial selectivity of hydrogen addition to the double bond, leading to the preferential formation of one enantiomer. The choice of ligand is critical; for instance, Rh-BICP catalysts have shown high efficacy for mixtures of E/Z isomers, which simplifies substrate preparation, while Rh-Me-DuPhos often excels for pure E isomers.[3]

subgraph "cluster_workflow" { label="Asymmetric Hydrogenation Workflow"; bgcolor="#F1F3F4"; style=rounded; A [label="1. Substrate Synthesis\n(Ethyl 3-aminohept-2-enoate)"]; B [label="2. Catalyst Preparation\n([Rh(COD)L*]BF4)"]; C [label="3. Hydrogenation Reaction\n(H2, Pressure, Solvent)"]; D [label="4. Product Isolation\n(Purification & Analysis)"]; }

subgraph "cluster_product" { label="Outcome"; bgcolor="#F1F3F4"; style=rounded; E [label="Chiral this compound\n(High ee)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

A -> B [style=invis]; B -> C [label="Catalytic Cycle", arrowhead=open]; C -> D [label="Reaction Work-up"]; D -> E; }

Diagram 2: Experimental workflow for Rh-catalyzed asymmetric hydrogenation.Data Presentation: Catalyst Performance

The selection of the chiral ligand is paramount for achieving high enantioselectivity. The following table summarizes representative results for similar substrates.

| Catalyst System | Substrate Type | Solvent | H₂ Pressure | Conversion | ee (%) | Reference |

| Rh-TangPhos | N-Aryl β-enamino esters | Toluene | 10 atm | >99% | up to 96.3 | [2] |

| Rh-Me-DuPhos | (E)-β-(acylamino)acrylates | Toluene | 40 psi | >99% | up to 99.6 | [3] |

| Rh-BICP | (E/Z)-β-(acylamino)acrylates | Toluene | 40 psi | >99% | up to 96.1 | [1][3] |

| Rh-Josiphos | Unprotected β-enamino esters | Toluene | 30 bar | >99% | 93-97 | [4] |

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a generalized procedure based on established methods for β-amino ester synthesis.[2][3]

-

Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral ligand (e.g., (R,R)-Me-DuPhos, 0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) in 5 mL of degassed toluene is stirred for 30 minutes to form the active catalyst.

-

Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. A solution of the substrate, ethyl 3-(acetylamino)hept-2-enoate (1.0 mmol), in 10 mL of degassed toluene is added via syringe.

-

Hydrogenation: The reactor is sealed, purged three times with H₂, and then pressurized to 40 psi. The reaction mixture is stirred vigorously at room temperature for 24 hours.

-

Work-up and Analysis: The pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

-

Chiral Analysis: The enantiomeric excess (ee) of the product, Ethyl 3-(acetylamino)heptanoate, is determined by chiral HPLC or GC analysis. Subsequent deprotection of the acetyl group yields the target compound.

Strategy II: Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. For this compound, enzymatic kinetic resolution (EKR) of a racemic mixture is a powerful strategy. This method relies on an enzyme, typically a lipase or a transaminase, that selectively catalyzes a reaction on one enantiomer of the racemate, allowing the other to be isolated in high enantiopurity.[5][6]

Mechanistic Rationale and Causality

In a lipase-catalyzed EKR, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to its corresponding carboxylic acid. For example, a lipase from Pseudomonas cepacia might preferentially hydrolyze (R)-Ethyl 3-aminoheptanoate, leaving the desired (S)-Ethyl 3-aminoheptanoate unreacted.[6] The reaction is terminated at or near 50% conversion to achieve the maximum theoretical yield and enantiopurity of the remaining ester. The key to a successful resolution is a high enantioselectivity factor (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers.

Transaminases offer an alternative approach, either for kinetic resolution via selective deamination of one enantiomer or for asymmetric synthesis from a prochiral β-keto ester.[5][7] The latter is highly atom-economical but can be complicated by the instability of β-keto acid precursors.[5]

subgraph "cluster_input" { label="Input"; bgcolor="#F1F3F4"; style=rounded; Racemate [label="Racemic (R,S)-Ethyl\n3-aminoheptanoate", fillcolor="#FFFFFF"]; }

subgraph "cluster_process" { label="Process"; bgcolor="#F1F3F4"; style=rounded; Enzyme [label="Enzyme Action\n(e.g., Lipase in Buffer)", shape=diamond, style=filled, fillcolor="#FBBC05"]; }

subgraph "cluster_output" { label="Output at ~50% Conversion"; bgcolor="#F1F3F4"; style=rounded; Product_S [label="Enriched (S)-Ester\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_R [label="Enriched (R)-Acid\n(Byproduct)", fillcolor="#FFFFFF"]; }